molecular formula C17H16Cl2N2O2 B6013462 N-(4-BUTANAMIDOPHENYL)-2,5-DICHLOROBENZAMIDE

N-(4-BUTANAMIDOPHENYL)-2,5-DICHLOROBENZAMIDE

Cat. No.: B6013462
M. Wt: 351.2 g/mol
InChI Key: BXXKVPBNRBXRFH-UHFFFAOYSA-N
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Description

N-(4-Butanamidophenyl)-2,5-dichlorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a butanamide group attached to a phenyl ring, which is further connected to a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butanamidophenyl)-2,5-dichlorobenzamide typically involves the reaction of 4-aminobutanamide with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent quality control measures ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butanamidophenyl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The dichloro groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases, such as sodium hydride, and suitable solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

N-(4-Butanamidophenyl)-2,5-dichlorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Butanamidophenyl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-Butanamidophenyl)-2,5-dichlorobenzamide can be compared with other similar compounds, such as:

    N-(4-Butanamidophenyl)-2-chloro-5-iodobenzamide: This compound has an iodine atom instead of a chlorine atom, which may affect its reactivity and biological activity.

    N-(4-Butanamidophenyl)-2,5-dibromobenzamide:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[4-(butanoylamino)phenyl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c1-2-3-16(22)20-12-5-7-13(8-6-12)21-17(23)14-10-11(18)4-9-15(14)19/h4-10H,2-3H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXKVPBNRBXRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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